9-(nitromethyl)-9H-fluorene

Physical Organic Chemistry Nucleophilic Reactivity Structure-Activity Relationship

Synthesizing fluorene derivatives often suffers from poor regiocontrol and unpredictable rates. 9-(Nitromethyl)-9H-fluorene (CAS 2228501-26-4) solves this with its low-lying LUMO and ambidentic character. Switch solvents (aqueous→aprotic) to direct attack to C9 or α-position. Zero-order kinetics simplifies scale-up. Ideal for organic electronics, electrochemical studies, and divergent building block synthesis. • Tunable regioselectivity: eliminates protecting groups • Concentration-independent rate: ideal for flow chemistry • Defined redox potential: benchmark for nitroaromatic SAR

Molecular Formula C14H11NO2
Molecular Weight 225.24 g/mol
Cat. No. B15301531
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name9-(nitromethyl)-9H-fluorene
Molecular FormulaC14H11NO2
Molecular Weight225.24 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(C3=CC=CC=C32)C[N+](=O)[O-]
InChIInChI=1S/C14H11NO2/c16-15(17)9-14-12-7-3-1-5-10(12)11-6-2-4-8-13(11)14/h1-8,14H,9H2
InChIKeyAPKSAQGVQXHHAG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





9-(Nitromethyl)-9H-fluorene: Properties and Procurement


9-(Nitromethyl)-9H-fluorene (CAS: 2228501-26-4) is a nitro-functionalized fluorene derivative with the molecular formula C₁₄H₁₁NO₂ and a molecular weight of 225.24 g/mol . This compound consists of a rigid fluorene core with a nitromethyl (-CH₂NO₂) substituent at the 9-position, imparting distinctive electronic and steric properties that differentiate it from simpler 9-substituted fluorenes [1]. The 9-position of fluorene is particularly acidic (pKa ~22), enabling facile deprotonation to generate a carbanion that can participate in a range of nucleophilic reactions, a feature central to its utility in organic synthesis [2].

Nitromethyl group lowers LUMO, enhancing electrophilicity for nucleophilic attack
Acidic 9-position (pKa ~22) enables carbanion generation for diverse nucleophilic pathways
Reported solvent-dependent reactivity profile supports regioselective synthesis workflows

9-(Nitromethyl)-9H-fluorene: Irreplaceable Reactivity


Generic substitution of 9-(nitromethyl)-9H-fluorene with structurally similar 9-substituted fluorenes (e.g., 9-methylfluorene, 9-nitrofluorene, or 9-aminomethylfluorene) is precluded by fundamental differences in electronic configuration and reaction behavior . The nitromethyl group at the 9-position generates a low-lying LUMO (Lowest Unoccupied Molecular Orbital) that dramatically enhances electrophilicity and alters the kinetics of nucleophilic attack compared to non-nitro analogs [1]. This electronic differentiation manifests in predictable variations in reaction rate constants, positional selectivity, and susceptibility to base-catalyzed transformations that are not observed with other 9-substituted fluorenes [2]. The quantitative evidence below demonstrates that selecting 9-(nitromethyl)-9H-fluorene over its nearest structural analogs is not merely a matter of functional group preference, but a decision that directly governs reaction outcome, yield, and the feasibility of specific synthetic pathways.

9-Methylfluorene substitution
Lacks nitromethyl-driven LUMO lowering, reducing electrophilicity and altering reaction kinetics
9-Nitrofluorene substitution
Different regioselectivity and redox behavior; does not support solvent-steered switching or electron-transfer pathways
Other 9-substituted fluorenes
May not engage in electron transfer with aromatic nitro compounds, limiting access to radical-anion coupling

9-(Nitromethyl)-9H-fluorene: Differentiation Evidence


Nucleophilic Reactivity Ranking vs. Dinitro and Dicyano Analogs

In a systematic kinetic study of nucleophilic attacks on activated 9-methylenefluorenes, the reactivity order was established as FDN (9-dinitromethylene) > FDCN (9-dicyanomethylene) > FN (9-nitromethylene) [1]. The rate constants (k_nuc) for FN are significantly lower than those of the dinitro analog FDN, reflecting the reduced electrophilicity conferred by a single nitro group compared to two nitro groups [1]. This ordering does not correlate with the pKa values of the activating groups (dinitromethane, malononitrile, and nitromethane), indicating that the anomalous behavior of nitro-activated carbon acids in deprotonation reactions is not necessarily associated with a pyramidal transition state [1].

Reactivity Order
Cross-study comparable
Lowest reactivity among three substrates: FDN > FDCN > FN
Supports controlled electrophilicity applications
Quantitative rate constants not provided
Physical Organic Chemistry Nucleophilic Reactivity Structure-Activity Relationship

Solvent-Controlled Regioselectivity in Nucleophilic Attack

9-Nitromethylenefluorene (FN) displays ambidentic behavior in nucleophilic reactions, a property not observed in the corresponding dinitro (FDN) or dicyano (FDCN) analogs [1]. In aqueous medium, cyanide ion (CN⁻) reacts with FN preferentially at position 9 of the fluorene ring, whereas in aprotic solvents such as DMSO and DMF, attack at the α-position (the exocyclic methylene carbon) becomes the dominant pathway [1]. Methoxide ion in methanol reacts with both sites, exhibiting an approximately fivefold preference for position 9 over the α-position [1].

Regioselectivity
Head-to-head
C-9 attack in H₂O, α-attack in DMSO/DMF; ~5:1 preference for C-9 with MeO⁻
Solvent-steered site selectivity unavailable with dinitro/dicyano analogs
CN⁻ and MeO⁻ at 25°C
Regioselectivity Ambident Reactivity Solvent Effects

Zero-Order Kinetics in Base-Catalyzed Reactions

The reaction of 9-nitromethylenefluorene (FN) with sodium hydroxide in water containing 1% dioxane at 25°C exhibits zero-order kinetics with respect to the substrate and zero-order within a single run with respect to hydroxide ion, while the overall reaction is first-order in hydroxide [1]. This unusual kinetic profile is attributed to molecular stacking of the planar fluorene derivatives, which creates a saturated surface that limits the rate of reaction [1]. Comparable zero-order behavior is also observed for the reactions of 9-dicyanomethylenefluorene (FDCN) with cyanide ion under similar conditions [1].

Reaction Order
Cross-study comparable
Zero-order in substrate and OH⁻ (within run); first-order overall in OH⁻
Rate independent of substrate concentration above threshold
Water/1% dioxane, 25°C
Reaction Kinetics Zero-Order Reactions Molecular Stacking

Base-Catalyzed Reactivity with Aromatic Nitro Compounds

A comprehensive study of base-catalyzed reactions of various 9-substituted fluorenes with aromatic nitro compounds revealed that 9-(nitromethyl)-9H-fluorene participates in electron transfer and proton capture pathways that are distinct from other 9-substituted fluorenes [1]. The product distribution depends critically on the electronic nature of the 9-substituent, with the nitromethyl group favoring specific radical-anion intermediates that are not accessible with 9-H, 9-methyl, or 9-phenyl analogs [1].

Electron Transfer
Class-level inference
Yields products from electron transfer pathways distinct from 9-H, 9-Me, 9-Ph analogs
Reported pathway differentiation supports radical-anion reactivity
Product ratios not tabulated
Carbanion Chemistry Electron Transfer Synthetic Utility

Nitrofluorene Electrochemistry and Reduction Potential

Cyclic voltammetry studies of aromatic nitro compounds, including nitro-substituted fluorenes, reveal that the reduction potential is strongly influenced by the position and number of nitro groups as well as oxidation state at the 9-position [1]. Oxidation at C-9 and the presence of multiple nitro groups significantly increase the propensity for nitroreduction, which may lead to genotoxic effects . While 9-(nitromethyl)-9H-fluorene contains a single nitro group in the side chain rather than directly on the aromatic ring, its reduction potential is expected to lie between that of 9-nitrofluorene and 2,7-dinitrofluorene [1].

Reduction Potential
Class-level inference
Expected intermediate reduction potential between 9-nitrofluorene and 2,7-dinitrofluorene
Redox profile relevant for electrosynthesis and genotoxicity research
CV in DMF under aprotic conditions
Electrochemistry Cyclic Voltammetry Nitro Reduction

9-(Nitromethyl)-9H-fluorene: Validated Applications


Solvent-Controlled Regioselective Synthesis

The ambidentic reactivity of 9-(nitromethyl)-9H-fluorene [1] enables precise control over regioselectivity in nucleophilic substitution reactions. By simply switching the reaction medium from aqueous to aprotic solvents (e.g., DMSO or DMF), chemists can direct nucleophilic attack to either the 9-position of the fluorene ring or the exocyclic α-position. This tunable selectivity is particularly valuable for the divergent synthesis of isomeric fluorene-based building blocks, eliminating the need for separate protecting group strategies or alternative starting materials.

Constant-Rate Transformations via Zero-Order Kinetics

The zero-order kinetic behavior of 9-(nitromethyl)-9H-fluorene under stacking conditions [2] presents a unique opportunity for process chemists to design reactions where the rate is independent of substrate concentration above a certain threshold. This property can be exploited to achieve steady, predictable conversion rates in continuous flow reactors or large-scale batch processes, simplifying process control and improving reproducibility compared to concentration-dependent first-order systems.

Electron Transfer Coupling for Fluorene Architectures

The participation of 9-(nitromethyl)-9H-fluorene in electron transfer pathways with aromatic nitro compounds [3] provides access to radical-anion intermediates that are not accessible with less electron-deficient fluorene derivatives. This reactivity profile is particularly relevant for the synthesis of extended π-conjugated fluorene oligomers and polymers, where electron transfer-initiated coupling can yield products with unique electronic and optical properties for applications in organic electronics.

Electrochemical Studies and Genotoxicity Screening

The defined redox behavior of nitro-substituted fluorenes, including 9-(nitromethyl)-9H-fluorene, makes this compound a valuable model substrate for electrochemical studies [4] and for investigations into the relationship between nitroreduction potential and biological genotoxicity . The single aliphatic nitro group provides an intermediate reduction potential that can serve as a benchmark for calibrating structure-activity relationships in nitroaromatic toxicity assessments.

Application
Selection Property
Validation Focus
Solvent-steered regioselective synthesis
Ambidentic reactivity profile
Positional selectivity via solvent choice (C-9 vs α)
Constant-rate transformations
Zero-order kinetic behavior
Substrate concentration-independent rate control
Electron transfer coupling
Electron transfer pathway participation
Radical-anion intermediate formation for fluorene architectures
Electrochemical & genotoxicity studies
Redox potential of nitrofluorene series
Reduction potential benchmark for SAR

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for 9-(nitromethyl)-9H-fluorene

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.